molecular formula C15H12ClNO2 B12219550 2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 37799-01-2

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B12219550
CAS No.: 37799-01-2
M. Wt: 273.71 g/mol
InChI Key: HRUJXLSUPUNTBP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a chlorophenyl group and a methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the reaction of 4-chloroaniline with other reagents under controlled conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction conditions often involve the use of solvents like dichloromethane and isopropanol, with purification achieved through column chromatography.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and yield, as well as implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic conditions, while reduction reactions often occur under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazolinone derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its unique methanoisoindole core, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

37799-01-2

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C15H12ClNO2/c16-10-3-5-11(6-4-10)17-14(18)12-8-1-2-9(7-8)13(12)15(17)19/h1-6,8-9,12-13H,7H2

InChI Key

HRUJXLSUPUNTBP-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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